molecular formula C7H14ClNO B3034640 {3-Azabicyclo[3.1.1]heptan-6-yl}methanol hydrochloride CAS No. 2007916-47-2

{3-Azabicyclo[3.1.1]heptan-6-yl}methanol hydrochloride

Cat. No. B3034640
CAS RN: 2007916-47-2
M. Wt: 163.64
InChI Key: OTRDUUMXEJHALE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The first paper describes a photochemical synthesis method for substituted 3-azabicyclo[3.2.0]heptanes, which are structurally similar to the compound . This method involves a two-step synthesis using common chemicals such as benzaldehyde, allylamine, and cinnamic acid. The key step is an intramolecular [2+2]-photochemical cyclization, which is a novel approach to constructing the azabicyclic framework .

Molecular Structure Analysis

While the exact molecular structure of "{3-Azabicyclo[3.1.1]heptan-6-yl}methanol hydrochloride" is not analyzed in the papers, the related structures that are synthesized, such as 2-azabicyclo[2.2.1]heptane derivatives, provide insight into the complexity and stereochemistry of these types of molecules. The enantioselective synthesis described in the second paper highlights the importance of chirality and stereochemical control in the synthesis of azabicyclic compounds .

Chemical Reactions Analysis

The second paper discusses the use of enantioselective aza-Diels–Alder reactions to synthesize 3-functionalized 2-azabicyclo[2.2.1]heptane derivatives. This reaction is a cornerstone in the synthesis of complex organic molecules, including azabicyclic compounds. The paper also mentions subsequent reduction and Barbier–Wieland degradation reactions, which are crucial for further functionalization of the azabicyclic core .

Physical and Chemical Properties Analysis

Although the physical and chemical properties of "{3-Azabicyclo[3.1.1]heptan-6-yl}methanol hydrochloride" are not directly discussed, the properties of similar azabicyclic compounds can be inferred. These compounds typically exhibit high stereochemical complexity and possess chiral centers, which are important for their biological activity. The synthesis methods described in the papers suggest that these compounds can be obtained in high yields and with good enantiomeric purity, which is essential for their potential use in pharmaceutical applications .

Scientific Research Applications

Arene Hydrogenation/Transannulation

  • Chemical Transformations : A study by Longobardi, Mahdi, and Stephan (2015) demonstrated the stoichiometric reaction of para-methoxyanilines and B(C6F5)3 under H2, resulting in the reduction of the N-bound phenyl ring(s). This process leads to transannular ring closure with the elimination of methanol, affording respective 7-azabicyclo[2.2.1]heptane derivatives, indicating a potential application in arene hydrogenation/transannulation processes (Longobardi, Mahdi, & Stephan, 2015).

Synthesis of Nonchiral β-Amino Acid

  • Peptide Engineering and Drug Design : Tymtsunik et al. (2013) developed a scalable synthesis of 3,5-methanonipecotic acid, a conformationally constrained nonchiral β-amino acid. This synthesis is potentially useful in peptide engineering and peptidomimetic drug design (Tymtsunik et al., 2013).

Synthesis of Bicyclic β-Lactams

  • Development of Pharmacophores : A study by Leemans et al. (2010) focused on the transformation of cis-3-benzyloxy-4-(2-bromo-1,1-dimethylethyl)azetidin-2-ones into 3-hydroxy-beta-lactams and subsequent conversion into cis-2-oxa-6-azabicyclo[3.2.0] heptan-7-ones. This work highlights the significance in synthesizing novel cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones for pharmacophore development (Leemans et al., 2010).

Conformationally Restricted Pipecolic Acid Analogues

  • Synthetic Schemes for Acid Analogues : Radchenko et al. (2009) reported practical syntheses of 2-azabicyclo[3.1.1]heptane-1-carboxylic (2,4-methanopipecolic) acids, demonstrating the utility of these compounds in developing synthetic schemes for acid analogues (Radchenko et al., 2009).

Drug Discovery Building Blocks

  • Photochemical Synthesis for Drug Discovery : Denisenko et al. (2017) developed a rapid two-step synthesis of substituted 3-azabicyclo[3.2.0]heptanes, which are valuable as advanced building blocks in drug discovery. This method employs common chemicals in an intramolecular photochemical cyclization process (Denisenko et al., 2017).

properties

IUPAC Name

3-azabicyclo[3.1.1]heptan-6-ylmethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c9-4-7-5-1-6(7)3-8-2-5;/h5-9H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRDUUMXEJHALE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1C2CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2007916-47-2
Record name {3-Azabicyclo[3.1.1]heptan-6-yl}methanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{3-Azabicyclo[3.1.1]heptan-6-yl}methanol hydrochloride
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{3-Azabicyclo[3.1.1]heptan-6-yl}methanol hydrochloride
Reactant of Route 3
{3-Azabicyclo[3.1.1]heptan-6-yl}methanol hydrochloride
Reactant of Route 4
{3-Azabicyclo[3.1.1]heptan-6-yl}methanol hydrochloride
Reactant of Route 5
{3-Azabicyclo[3.1.1]heptan-6-yl}methanol hydrochloride
Reactant of Route 6
{3-Azabicyclo[3.1.1]heptan-6-yl}methanol hydrochloride

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